2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane
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Overview
Description
2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane is a cycloalkane derivative characterized by the presence of a fluorine atom, a methyl group, and an isopropyl group attached to a cyclohexane ring. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure, and they are saturated, meaning all carbon atoms are single-bonded to other atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane typically involves the fluorination of a suitable cyclohexane precursor. One common method is the halogenation of 4-methyl-1-(propan-2-yl)cyclohexane followed by a substitution reaction to introduce the fluorine atom. The reaction conditions often include the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into different cycloalkane derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of various cycloalkane derivatives.
Substitution: Formation of new cycloalkane compounds with different functional groups.
Scientific Research Applications
2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1,1-dimethylcyclohexane
- 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane
Uniqueness
2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity compared to other cycloalkane derivatives .
Properties
IUPAC Name |
2-fluoro-4-methyl-1-propan-2-ylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWBGMBGALACAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)F)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542533 |
Source
|
Record name | 2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53731-15-0 |
Source
|
Record name | 2-Fluoro-4-methyl-1-(propan-2-yl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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